
Azetidin-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azetidin-2-ol hydrochloride is a four-membered nitrogen-containing heterocyclic compound. It is a derivative of azetidine, which is known for its significant ring strain and unique reactivity. This compound is of interest in various fields of chemistry and medicinal research due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
Azetidin-2-ol hydrochloride can be synthesized through several methods. One common approach involves the cyclization of β-chloroalcohols. The β-chloroalcohol is first activated as a triflate, followed by displacement with cyanide in the presence of 18-crown-6 to afford β-chloronitrile. Subsequent cyclization yields azetidin-2-ol .
This reaction is efficient for synthesizing functionalized azetidines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and copper-catalyzed multicomponent reactions are also explored for efficient synthesis .
化学反应分析
Types of Reactions
Azetidin-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the azetidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include functionalized azetidines, amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
科学研究应用
Azetidin-2-ol hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of azetidin-2-ol hydrochloride involves its interaction with various molecular targets and pathways. Its ring strain and unique reactivity allow it to participate in ring-opening and expansion reactions, making it a versatile intermediate in organic synthesis. The compound can also act as a nucleophile or electrophile, depending on the reaction conditions .
相似化合物的比较
Azetidin-2-ol hydrochloride can be compared with other similar compounds such as:
Azetidin-3-ol hydrochloride: Another azetidine derivative with similar reactivity but different substitution patterns.
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and different reactivity profiles.
This compound is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.
属性
分子式 |
C3H8ClNO |
|---|---|
分子量 |
109.55 g/mol |
IUPAC 名称 |
azetidin-2-ol;hydrochloride |
InChI |
InChI=1S/C3H7NO.ClH/c5-3-1-2-4-3;/h3-5H,1-2H2;1H |
InChI 键 |
KWJMOZYXYPPDCP-UHFFFAOYSA-N |
规范 SMILES |
C1CNC1O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


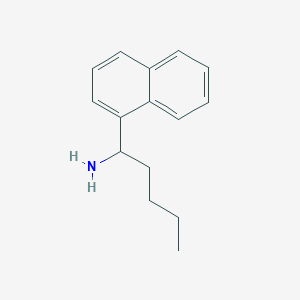
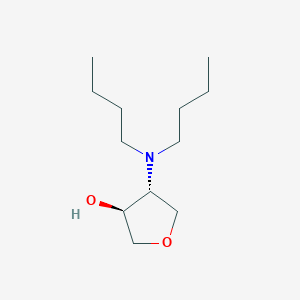



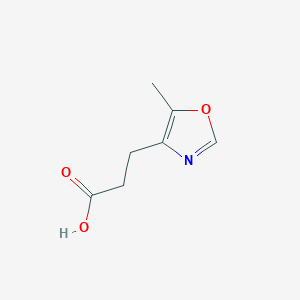


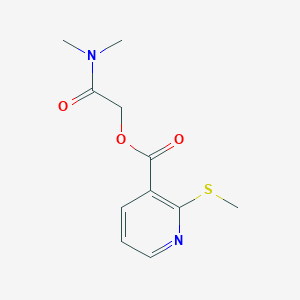

![5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13350160.png)
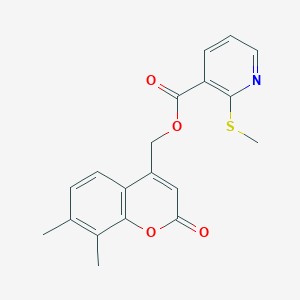
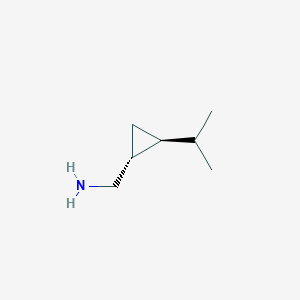
![Piperazine, 1-[[(2R)-tetrahydro-2-furanyl]methyl]-(9CI)](/img/structure/B13350174.png)
